BenchChemオンラインストアへようこそ!

(R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide

Chiral Chromatography Enantiomeric Separation Pharmacopeial Reference Standard

The compound (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide (CAS 2295925-90-3), officially designated as Lacosamide EP Impurity I (R-isomer) and commonly referred to as Ureidolacosamide, is a defined process-related impurity of the antiepileptic drug Lacosamide. It is formally recognized in the United States Pharmacopeia (USP) as Ureidolacosamide and is supplied as a USP Reference Standard, ensuring its identity and utility in regulatory compliant analytical testing.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
CAS No. 2295925-90-3
Cat. No. B3326056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide
CAS2295925-90-3
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOCC(C(=O)NCC1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C19H23N3O3/c1-25-14-17(18(23)20-12-15-8-4-2-5-9-15)22-19(24)21-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,23)(H2,21,22,24)/t17-/m1/s1
InChIKeyZQCXWSUNHXERLO-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide (CAS 2295925-90-3) Identity and Regulatory Context


The compound (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide (CAS 2295925-90-3), officially designated as Lacosamide EP Impurity I (R-isomer) and commonly referred to as Ureidolacosamide, is a defined process-related impurity of the antiepileptic drug Lacosamide . It is formally recognized in the United States Pharmacopeia (USP) as Ureidolacosamide and is supplied as a USP Reference Standard, ensuring its identity and utility in regulatory compliant analytical testing . Unlike general organic building blocks, this compound serves a singular, critical function as a pharmacopeial reference standard for impurity profiling, method validation, and quality control in pharmaceutical manufacturing .

The Cost of Substitution: Why Generic Lacosamide Impurities or the API Itself Cannot Replace This Specific (R)-Isomer Standard


Substituting (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide with the Lacosamide API, the S-isomer impurity, or other Lacosamide impurities (e.g., Impurity A) introduces critical analytical failure modes. The API (Lacosamide) has a distinct molecular formula (C₁₃H₁₈N₂O₃ vs. C₁₉H₂₃N₃O₃) and a significantly lower melting point (141-143 °C vs. 179-183 °C), preventing its use for HPLC system suitability and retention time marker purposes . The S-isomer, while identical in molecular weight, poses a chiral separation challenge; its presence or absence directly impacts the validation of enantiomeric purity assays, a test required by pharmacopeial monographs . Using a non-pharmacopeial or un-certified impurity reference standard risks non-compliance during regulatory audits, as it lacks the traceability and certification against USP or EP standards, which are mandatory for Abbreviated New Drug Applications (ANDAs) .

Head-to-Head Evidence: Quantified Differentiation of (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide Against Analogs and Alternatives


Chiral Purity and Identity: Confirmed (R)-Configuration versus the (S)-Isomer Impurity

The compound is unequivocally the (R)-enantiomer, chemically defined as per USP and EP monographs. Its primary chiral comparator is the Lacosamide EP Impurity I (S-isomer), chemically (S)-N-benzyl-2-(3-benzylureido)-3-methoxypropanamide . While both share the same molecular formula (C₁₉H₂₃N₃O₃) and weight (341.4 g/mol), the (R)-isomer is the specified impurity reference standard for the Lacosamide API, which is itself the (R)-enantiomer . The pharmacopeial method for enantiomeric purity uses chiral HPLC with a resolution of minimum 3.0, requiring the (R)-isomer as a standard to accurately quantify the undesired (S)-enantiomer in drug substance .

Chiral Chromatography Enantiomeric Separation Pharmacopeial Reference Standard

Physical-Chemical Differentiation: Distinguishing Melting Point from the Lacosamide API for Solid-State Characterization

The target impurity exhibits a significantly higher melting point (179-183 °C) compared to the active pharmaceutical ingredient, Lacosamide (141-143 °C) . This thermal difference of approximately 38°C provides a robust physical property for identity confirmation and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus. It clearly distinguishes this impurity from the bulk drug substance, a feature not offered by other impurities like Lacosamide Impurity A, for which melting point data is not consistently reported across vendors, compromising its reliability as a system suitability marker .

Solid-State Characterization Melting Point API-Impurity Differentiation

Certified Traceability: ISO17034 Qualification vs. Generic Laboratory-Grade Impurities for Regulatory Submission

This compound can be procured as a Certified Reference Material (CRM) produced under ISO 17034 accreditation, a specific requirement for standard substance producers used in pharmaceutical registration . In contrast, many alternative impurity suppliers offer products characterized only by HPLC, NMR, and MS without the rigorous homogeneity, stability, and traceability studies mandated by ISO 17034. For instance, the CATO brand offers (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide as an ISO 17034-certified standard, fulfilling the uniform stability and traceability requirements necessary to support ANDA submissions . A generic laboratory-grade impurity with a simple CoA would necessitate costly and time-consuming in-house validation by the end-user to meet the same standard .

ISO 17034 Reference Material Certification Regulatory Compliance

Pharmacopeial System Suitability: USP Reference Standard Designation for Method Validation

The compound is officially designated as 'Ureidolacosamide' and is directly available as a United States Pharmacopeia (USP) Reference Standard . This contrasts its status with other Lacosamide impurities like Impurity D or E, which may be sold as 'EP Impurity' but are not necessarily endorsed as a primary USP compendial standard . The USP standard carries a defined acceptable use criterion for analytical tests and is supplied with an official USP certificate, ensuring its suitability for system precision and method validation as per USP general chapters . A non-USP material, even if a high-purity R-isomer, would require qualification against the USP standard, adding a procedural hurdle for labs operating under full cGMP compliance.

USP Reference Standard System Suitability HPLC Method Validation

National Standard Substance Development: Basis in Chinese NMPA Quality Control for Lacosamide Preparations

A dedicated study by the China National Institutes for Food and Drug Control established the first batch of national reference substances for a series of Lacosamide impurities, including this compound (designated as impurity I in the study). The research confirmed the structure using MS, IR, UV, and NMR and assigned a purity value using two HPLC methods and quantitative NMR (qNMR) . This represents a higher tier of national traceability compared to generic commercially available impurity standards that have not undergone multi-laboratory collaborative calibration. For laboratories seeking to comply with Chinese national drug standards for Lacosamide and its preparations, this nationally developed standard provides a direct metrological link to the official method, a feature absent in non-calibrated alternatives.

Chinese National Drug Standards Reference Substance Calibration Quality Control

Validated Synthetic Accessibility and Purity: Process Patent Confirming Reliable Production at >95% HPLC Purity

A 2021 patent (CN113816869A) describes a specific preparation method for Lacosamide process impurities, including this compound. The patented route confirms reliable synthetic accessibility and provides a scalable method for producing it as a high-purity standard . Commercially, the compound is routinely supplied with a purity of >95% by HPLC, with some vendors achieving >98% . This compares favorably to more complex or degradation-prone impurities that may require extensive purification after synthesis, such as nitroso-derivatives which have heightened safety and stability concerns .

Synthetic Route Process Impurity Standard High Purity

Validated Applications: Where This Compound Delivers Measurable Value Over Alternatives


Regulatory ANDA/NDA Submission for Lacosamide Generic Drug Products

For pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) for Lacosamide tablets, injections, or oral solutions, the ISO 17034-certified or USP-designated (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide reference standard is non-substitutable. Its use directly fulfills the regulatory requirement for a qualified reference material to validate the HPLC related substances method and perform system suitability testing, as mandated by the USP monograph and ICH Q3A/Q3B guidelines. Substituting with a non-certified standard creates a regulatory risk that can lead to a refusal-to-file decision .

Chiral Purity Method Development and Validation for cGMP Laboratories

This compound is the essential reference standard for developing and validating the enantiomeric purity test for Lacosamide drug substance, a critical quality attribute mandated by the European Pharmacopoeia and British Pharmacopoeia monographs. The chiral HPLC method requires this specific (R)-isomer to establish system suitability, achieve baseline separation (resolution ≥ 3.0), and accurately quantify the undesired (S)-enantiomer at levels below the 0.15% specification limit. Its use ensures method robustness and transferability, a requirement for any cGMP-compliant QC laboratory .

Chinese National Drug Standard Compliance for Lacosamide Products

For organizations seeking to market Lacosamide dosage forms in China, compliance with Chinese National Drug Standards is mandatory. The national reference substance for this impurity, calibrated by the NMPA's National Institutes for Food and Drug Control, provides an unmatched level of traceability for the official related substances test. Using this material, rather than a generic commercial alternative, ensures that the analytical data generated will be directly comparable with the official method and accepted by Chinese provincial and national drug inspection authorities, minimizing the risk of analytical discrepancies during post-market surveillance .

Stability-Indicating Method Validation and Forced Degradation Studies

During forced degradation studies of Lacosamide drug substance under hydrolytic, oxidative, thermal, and photolytic stress conditions, this specific impurity must be monitored as a potential degradation product. Its distinct chromatographic retention time and known response factor, established using the high-purity standard (>95% HPLC), allow for accurate peak identification and quantitation in stressed samples. This is critical for demonstrating the stability-indicating nature of the analytical method, a fundamental requirement of the ICH Q1A(R2) guideline for drug product registration .

Quote Request

Request a Quote for (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.